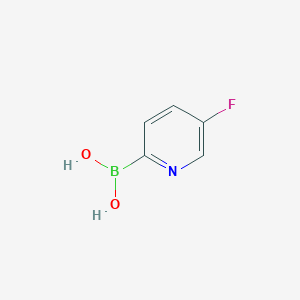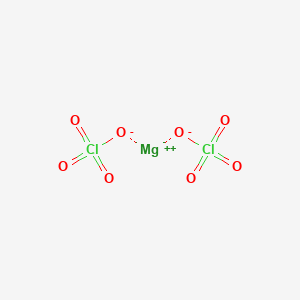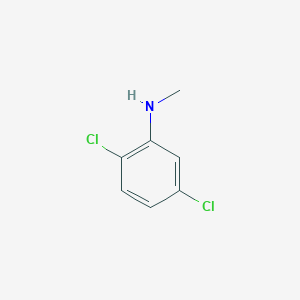
2',4'-ジクロロアセトフェノン
概要
説明
2’,4’-Dichloroacetophenone, with the chemical formula C8H6Cl2O, is a white crystalline solid characterized by its dichloro and acetophenone functional groups . This compound is known for its applications in various chemical processes, including the production of pharmaceuticals, agrochemicals, and dyes . It is also used as a flavoring agent in the food industry and has potential antimicrobial and antifungal properties .
科学的研究の応用
2’,4’-Dichloroacetophenone has a wide range of applications in scientific research:
作用機序
Mode of Action
2’,4’-Dichloroacetophenone is known to undergo enzymatic reduction to methyl ketones . This suggests that it may interact with its targets through a reduction mechanism, leading to changes in the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’-Dichloroacetophenone . For instance, its reactivity suggests that it could be sensitive to factors such as pH and temperature. Moreover, its potential for environmental release suggests that it could have ecological impacts .
生化学分析
Biochemical Properties
It is known that it can undergo various transformations in biological systems
Cellular Effects
Safety data sheets indicate that it can cause skin irritation and serious eye irritation , suggesting that it may have some impact on cellular function.
Molecular Mechanism
It is known to undergo reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 33-34 °C (lit.) and a boiling point of 140-150 °C/15 mmHg (lit.) . This suggests that it is stable under normal laboratory conditions.
Metabolic Pathways
It is known to undergo reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain .
Transport and Distribution
Given its lipophilic nature (LogP 2.62 at 20℃ ), it is likely to be able to cross cell membranes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloroacetophenone typically involves the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . The reaction proceeds through acylation, hydrolysis, washing, distillation, and crystallization steps . Another method involves the use of acetyl chloride as the acylating agent under similar conditions .
Industrial Production Methods: In industrial settings, the production of 2’,4’-Dichloroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of m-dichlorobenzene and acetic anhydride, with anhydrous aluminum trichloride as a catalyst . The reaction mixture undergoes hydrolysis, followed by washing, distillation, and crystallization to obtain the final product .
化学反応の分析
Types of Reactions: 2’,4’-Dichloroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetophenones depending on the nucleophile used.
類似化合物との比較
2’,4’-Dichloroacetophenone can be compared with other similar compounds, such as:
2-Chloroacetophenone: Similar in structure but with only one chlorine atom, making it less reactive in substitution reactions.
2,2’,4’-Trichloroacetophenone: Contains an additional chlorine atom, which can influence its reactivity and applications.
4’-Methoxyacetophenone: Substituted with a methoxy group instead of chlorine, leading to different chemical properties and uses.
Uniqueness: 2’,4’-Dichloroacetophenone’s unique combination of dichloro and acetophenone functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various pharmaceuticals and agrochemicals .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCRWEBERCXJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022182 | |
| Record name | 1-(2,4-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-16-4 | |
| Record name | 2′,4′-Dichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dichloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dichloroacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4-dichlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2,4-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4'-DICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7F2608H5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2',4'-Dichloroacetophenone in chemical synthesis?
A1: 2',4'-Dichloroacetophenone serves as a valuable building block in organic synthesis. [] Notably, it acts as a key precursor in synthesizing propiconazole, a widely used fungicide. [] The compound's structure, featuring a reactive ketone moiety and two chlorine substituents, allows for various chemical transformations, making it versatile for developing pharmaceuticals and agrochemicals.
Q2: Can you describe a specific synthetic route for preparing 2',4'-Dichloroacetophenone?
A2: One efficient method involves a three-step process starting with glacial acetic acid and m-dichlorobenzene. [, ] First, bromination introduces a bromine atom to the molecule. This is followed by chlorination, introducing the chlorine substituents. Finally, acylation leads to the formation of 2',4'-Dichloroacetophenone. The overall yield for this synthesis is reported to be 70%.
Q3: What analytical techniques are commonly used to confirm the identity and purity of synthesized 2',4'-Dichloroacetophenone?
A3: Researchers often employ a combination of spectroscopic methods to characterize 2',4'-Dichloroacetophenone. [, ] These include:
Q4: Are there any documented studies investigating the environmental fate and potential impact of 2',4'-Dichloroacetophenone?
A4: While the provided research articles focus on the synthesis and application of 2',4'-Dichloroacetophenone, they don't delve into its environmental impact. Further research is necessary to assess its ecotoxicological effects, degradation pathways, and potential risks to ecosystems.
Q5: How does the use of 2',4'-Dichloroacetophenone in the production of propiconazole contribute to greener chemistry principles?
A5: The research highlights a method for propiconazole synthesis using 2',4'-Dichloroacetophenone that prioritizes cleaner production. [] This optimized process minimizes the types and amounts of solvents required, directly reducing wastewater generation. This aligns with green chemistry principles that advocate for reducing hazardous waste and promoting sustainable chemical manufacturing practices.
Q6: What are the potential advantages of using a phase transfer catalyst in the synthesis of propiconazole from 2',4'-Dichloroacetophenone?
A6: The use of a phase transfer catalyst during the reaction of 2',4'-Dichloroacetophenone with 1,2,4-triazole sylvite offers several advantages. [] These catalysts facilitate reactions between reactants present in different phases (e.g., aqueous and organic), improving reaction rates and yields. This can lead to milder reaction conditions, reduced waste, and enhanced overall efficiency in propiconazole synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)

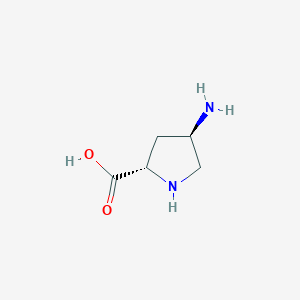

![(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B156103.png)
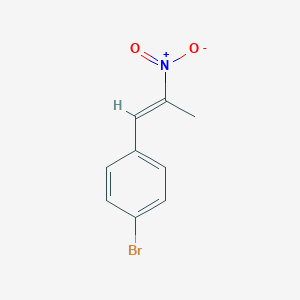

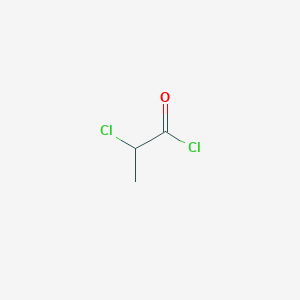
![4-Chloropyrido[3,4-d]pyrimidine](/img/structure/B156109.png)
